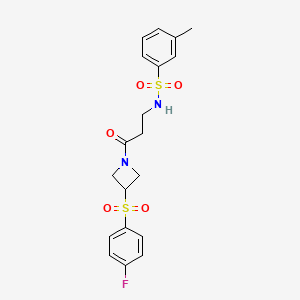

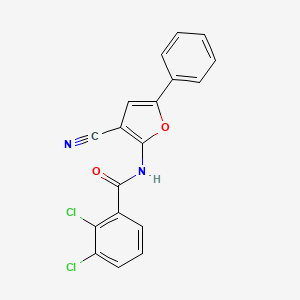

N1-(3-(methylthio)phenyl)-N2-(1-phenylethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

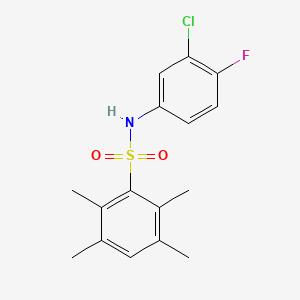

N1-(3-(methylthio)phenyl)-N2-(1-phenylethyl)oxalamide, commonly known as MTPO, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MTPO is a member of the oxalamide family, which is known for its ability to inhibit various enzymes and receptors. MTPO is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.

Applications De Recherche Scientifique

Synthetic Methodologies and Catalysis

A novel synthetic approach for the synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, which could be relevant for the synthesis or functionalization of compounds like N1-(3-(methylthio)phenyl)-N2-(1-phenylethyl)oxalamide. This method provides a new formula for anthranilic acid derivatives and oxalamides, which are significant in pharmaceutical and material science applications (Mamedov et al., 2016).

Material Science and Photocatalysis

Research into tetra-anionic tetradentate amidate ligands and their copper(II) complexes, which resemble the structural complexity of oxalamide derivatives, demonstrated reversible metal-based oxidation processes and catalytic water oxidation capabilities. These findings suggest that oxalamide derivatives could play a role in the development of new catalysts for environmental and energy applications (Garrido‐Barros et al., 2015).

Pharmacology and Therapeutic Applications

The blockade of specific receptors to modulate sleep and potentially other physiological responses in rats indicates a pharmacological application area that might be relevant for the study of oxalamide derivatives. Such research could pave the way for developing new therapeutic agents targeting specific receptor pathways (Dugovic et al., 2009).

Polymer Science

The effect of thermal history on the crystallization of polymers with the addition of nucleating agents, such as oxalamide derivatives, suggests potential applications in enhancing polymer processing and properties. This research could inform the use of N1-(3-(methylthio)phenyl)-N2-(1-phenylethyl)oxalamide in modifying polymer crystallization behavior and thermal stability (Shen et al., 2016).

Propriétés

IUPAC Name |

N-(3-methylsulfanylphenyl)-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-12(13-7-4-3-5-8-13)18-16(20)17(21)19-14-9-6-10-15(11-14)22-2/h3-12H,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXRREUADKBCMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC(=CC=C2)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-(methylthio)phenyl)-N2-(1-phenylethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]butanoic acid](/img/structure/B2415972.png)

![2-(3-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2415975.png)

![1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2415982.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2415983.png)

![(2S)-4-methylsulfanyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B2415984.png)

![2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B2415985.png)